1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules .
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride can be achieved through several synthetic routes. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These methods typically involve cyclization reactions of N-(haloalkyl)aryl derivatives under acidic conditions. Industrial production methods often employ these classical reactions due to their efficiency and scalability .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides Major products formed from these reactions include isoquinoline derivatives and various substituted tetrahydroisoquinolines.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It has been investigated for its potential use in treating neurodegenerative diseases and as an inhibitor of certain enzymes involved in disease pathways
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride involves its interaction with various molecular targets. It is known to modulate neurotransmitter systems by inhibiting enzymes such as monoamine oxidase. This inhibition leads to increased levels of neurotransmitters like dopamine and serotonin, which can have neuroprotective effects . Additionally, the compound may interact with other molecular pathways involved in cell signaling and apoptosis .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the carboxamide group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Features a methyl group at the nitrogen atom
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOQWCCJHLJCSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.